Methyl 3-amino-2-(hydroxymethyl)benzoate
Description
Methyl 3-amino-2-(hydroxymethyl)benzoate is a benzoate ester derivative featuring an amino group at position 3 and a hydroxymethyl group at position 2 on the aromatic ring. This compound is structurally significant due to its dual functional groups, which enable diverse reactivity and applications in organic synthesis and pharmaceutical intermediates.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 3-amino-2-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)6-3-2-4-8(10)7(6)5-11/h2-4,11H,5,10H2,1H3 |
InChI Key |
DNDSZSVGPCNTQS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-2-(hydroxymethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2-(hydroxymethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification methods would be tailored to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-(hydroxymethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products Formed
Oxidation: 3-amino-2-carboxybenzoic acid.
Reduction: 3-amino-2-(hydroxymethyl)benzoate.
Substitution: Various substituted benzoates depending on the substituent introduced.
Scientific Research Applications
Methyl 3-amino-2-(hydroxymethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 3-amino-2-(hydroxymethyl)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl and amino groups can form hydrogen bonds and participate in various biochemical interactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations and Reactivity
The compound’s closest analogs differ in substituent positions and functional groups, leading to distinct chemical behaviors:
Key Findings:
- Electronic Effects: The amino group in this compound enhances nucleophilicity, facilitating alkylation and cyclization reactions, whereas methoxy groups (e.g., Methyl 3-methoxybenzoate) direct electrophilic substitution .
- Steric Influence : The hydroxymethyl group introduces steric hindrance, limiting access to the aromatic ring in catalysis compared to smaller substituents like hydroxyl or methoxy .
- Catalytic Utility: N,O-bidentate derivatives (e.g., ’s compound) outperform this compound in directing C–H activation due to stronger metal coordination .
Pharmacological and Industrial Relevance
- Pharmaceuticals: this compound is pivotal in synthesizing angiotensin II receptor blockers, whereas Methyl 2-amino-3-hydroxybenzoate derivatives show antimicrobial activity .
- Agrochemicals : Methyl 3-nitro-2-methylbenzoate () and related triazine-based esters () are intermediates in herbicides, contrasting the target compound’s focus on human therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
